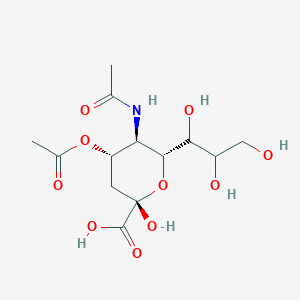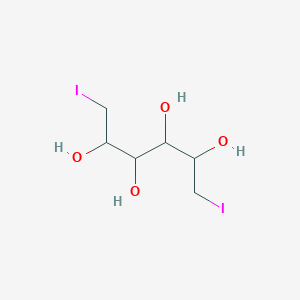
4-O-Acetyl-N-Acetylneuraminsäure
Übersicht
Beschreibung
N-Acetyl-4-O-acetylneuraminic acid, also known as N, 4-O-diacetylneuraminate or neu4, 5ac2, belongs to the class of organic compounds known as n-acylneuraminic acids. These are neuraminic acids carrying an N-acyl substituent. N-Acetyl-4-O-acetylneuraminic acid is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, N-acetyl-4-O-acetylneuraminic acid is primarily located in the cytoplasm.
Wissenschaftliche Forschungsanwendungen
Biomarker für Krankheiten
Diese Verbindung wurde als potenzieller Biomarker für Herz-Kreislauf-Erkrankungen (KHK), Diabetes und Krebs identifiziert. Ihr Vorhandensein und ihre Pathogenese in diesen Krankheiten werden untersucht, um die Diagnose- und Behandlungsstrategien zu verbessern .
Biochemie- und Stoffwechselstudien
Forscher verwenden 4-O-Acetyl-N-Acetylneuraminsäure, um ihre Biochemie, ihren Stoffwechsel und ihre Aufnahme sowohl in vivo (innerhalb lebender Organismen) als auch in vitro (außerhalb lebender Organismen) zu untersuchen, was Einblicke in zelluläre Prozesse liefert .
Nanocarrier-Entwicklung
Die Verbindung wird auch bei der Entwicklung von Nanocarriern verwendet. Dies sind nanoskalige Transportmittel, die entwickelt wurden, um Medikamente oder andere Substanzen an bestimmte Bereiche des Körpers zu liefern und so die gezielte Therapie zu verbessern .
Fortschritte in der enzymatischen Produktion
Fortschritte in den enzymatischen Produktionsmethoden für N-Acetylneuraminsäure, zu der auch this compound gehört, sind für industrielle Anwendungen von Bedeutung. Diese Methoden zielen darauf ab, die Verbindung effizienter und nachhaltiger zu produzieren .
Wirkmechanismus
Target of Action
4-O-Acetyl-N-acetylneuraminic acid, also known as N-acetyl-4-O-acetylneuraminic acid, has been identified as a potential biomarker associated with the early diagnosis and prognosis of SARS-CoV-2 infection . It is associated with the severity and diagnosis of COVID-19 .
Mode of Action
It is known to play important roles in many biological functions such as immune response . It is also involved in disrupting bacterial and viral activity .
Biochemical Pathways
It has been identified as a potential biomarker in the diagnosis and prognosis of covid-19, suggesting that it may be involved in the biochemical pathways related to the immune response to sars-cov-2 .
Result of Action
It has been identified as a potential biomarker in the diagnosis and prognosis of covid-19, suggesting that it may have a role in the body’s response to sars-cov-2 infection . This compound has been found to be elevated in severe COVID-19 patients compared to patients with mild disease or healthy volunteers .
Biochemische Analyse
Biochemical Properties
4-O-Acetyl-N-acetylneuraminic acid interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It is part of a large, diverse family of nine-carbon monosaccharides that play roles in many biological functions such as immune response .
Cellular Effects
4-O-Acetyl-N-acetylneuraminic acid has significant effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 4-O-Acetyl-N-acetylneuraminic acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-O-Acetyl-N-acetylneuraminic acid change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of 4-O-Acetyl-N-acetylneuraminic acid vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Transport and Distribution
The transport and distribution of 4-O-Acetyl-N-acetylneuraminic acid within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO10/c1-5(16)14-9-8(23-6(2)17)3-13(22,12(20)21)24-11(9)10(19)7(18)4-15/h7-11,15,18-19,22H,3-4H2,1-2H3,(H,14,16)(H,20,21)/t7-,8+,9-,10-,11-,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVBIMVQYUKOENY-XAGGSGLKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50937216 | |
| Record name | 4-O-Acetyl-3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16655-75-7 | |
| Record name | 4-O-Acetyl-3,5-dideoxy-5-[(1-hydroxyethylidene)amino]non-2-ulopyranosonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50937216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the sialic acid derivative N-acetyl-4-O-acetylneuraminic acid (Neu4,5Ac2) found in certain viruses?
A1: Neu4,5Ac2 serves as a key recognition element for some viruses. For instance, certain strains of mouse hepatitis virus (MHV) and puffinosis virus (PV) bind specifically to horse serum glycoproteins containing Neu4,5Ac2. This interaction is crucial for viral attachment and entry. Interestingly, removal of the O-acetyl group from Neu4,5Ac2 completely abolishes this binding. []
Q2: How does the presence of Neu4,5Ac2 in equine and guinea pig alpha 2-macroglobulins relate to influenza virus infection?
A2: Equine and guinea pig alpha 2-macroglobulins, potent inhibitors of influenza virus infection, possess Neu4,5Ac2 within their N-linked carbohydrate structures. [] This suggests a potential role for Neu4,5Ac2 in the inhibitory mechanism of these macroglobulins, possibly by interfering with viral attachment or entry.
Q3: Can you elaborate on the occurrence and significance of Neu4,5Ac2 in equine fibrinogen?
A4: Structural analysis of the carbohydrate chains in equine fibrinogen revealed the presence of Neu4,5Ac2. This modification was found on specific N-linked glycans, particularly diantennary N-acetyllactosamine type structures. The presence of Neu4,5Ac2 on these glycans might influence fibrinogen's biological properties and interactions. []
Q4: What are the implications of O-acetyl group migration in N,O-acetylneuraminic acids?
A5: Research has shown that O-acetyl groups in N,O-acetylneuraminic acids can spontaneously migrate between hydroxyl groups under specific pH conditions. For example, Neu5,7Ac2 (N-acetyl-7-O-acetylneuraminic acid) can transform into Neu5,9Ac2. This phenomenon is crucial to consider when studying the biosynthesis and biological roles of O-acetylated sialic acids, as the position of the O-acetyl group can significantly influence their functions. []
Q5: Are there specific enzymes that can remove the O-acetyl group from Neu4,5Ac2?
A6: Yes, sialate O-acetylesterases can remove O-acetyl groups from sialic acids. While some esterases show a preference for specific O-acetyl positions, others, like the one purified from bovine brain, can act on both Neu4,5Ac2 and N-acetyl-9-O-acetylneuraminic acid (Neu5,9Ac2). These enzymes play a crucial role in regulating the biological functions of O-acetylated sialic acids. []
Q6: How does the substrate specificity of the sialate 9(4)-O-acetylesterase from influenza C virus differ from other esterases?
A7: This esterase exhibits a unique substrate specificity, preferentially hydrolyzing acetic acid esters. It efficiently cleaves Neu5,9Ac2 and N-glycoloyl-9-O-acetylneuraminic acid, showing limited activity towards Neu4,5Ac2. Notably, this enzyme doesn't target other O-acetylated glycoconjugates like gangliosides and 4-O-acetylated glycoproteins. []
Q7: Can the fluorescent properties of synthetic Neu4,5Ac2 derivatives be leveraged for research purposes?
A8: Yes, fluorescently labeled Neu4,5Ac2 derivatives have been synthesized, offering valuable tools for studying sialic acid biology. These derivatives can help track the interactions of Neu4,5Ac2 with other molecules, such as viral proteins or enzymes, providing insights into biological processes. []
Q8: What is the significance of identifying Neu4,5Ac2 as a potential biomarker for COVID-19?
A9: Recent multi-omics data analysis suggests that Neu4,5Ac2 could be a potential biomarker for COVID-19. [] If validated, this finding could pave the way for developing new diagnostic tools and understanding the disease's pathophysiology better.
Q9: How does the presence of Neu4,5Ac2 contribute to the structural diversity of gangliosides?
A10: Gangliosides, a complex class of glycosphingolipids, can contain various sialic acid modifications, including Neu4,5Ac2. For instance, unique disialosyl gangliosides isolated from salmon kidney were found to contain Neu4,5Ac2. This highlights the structural diversity of gangliosides, further influenced by variations in the ceramide portion and the presence of other modifications like fucose. []
Q10: Can you provide an example of how the presence or absence of Neu4,5Ac2 impacts the activity of an enzyme?
A11: The influenza C virus esterase, despite acting on Neu5,9Ac2, exhibits minimal activity towards Neu4,5Ac2. This selective hydrolysis underscores the importance of the O-acetyl group's position in enzymatic recognition and activity. Moreover, esterification of the carboxyl group in Neu4,5Ac2 can hinder the enzyme's access to the O-acetyl group, further highlighting the significance of subtle structural features. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-[4-(Dimethylaminomethyl)phenyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol](/img/structure/B232083.png)
![(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethylmethanamine](/img/structure/B232088.png)
![3-[(2-Chloro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)amino]-1-propanol](/img/structure/B232089.png)

![N-{9-[3-(dimethylamino)propylidene]-9H-thioxanthen-2-yl}-N,N-dimethylamine](/img/structure/B232091.png)
![10-(4-Methyl-1-piperazinyl)-8-(methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-3-ol](/img/structure/B232092.png)



![2-[4-(8-Bromo-3-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232102.png)
![1-(8-Chloro-6-fluoro-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232108.png)
![7-Fluoro-11-(4-methyl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl ether](/img/structure/B232113.png)
![N-[1-(4-cyclopentylphenyl)ethyl]-N-methyl-2-propyn-1-amine](/img/structure/B232114.png)

